N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide
Description
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is a benzimidazole derivative featuring a benzenesulfonamide group at the 6-position and an isopropyl substituent at the 2-position of the benzimidazole core. The sulfonamide moiety enhances hydrogen-bonding capabilities, which can influence both biological activity and crystallographic packing .
Properties
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)16-17-14-9-8-12(10-15(14)18-16)19-22(20,21)13-6-4-3-5-7-13/h3-11,19H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMSEIDWDJJTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves the formation of the benzimidazole core followed by the introduction of the propan-2-yl and benzenesulfonamide groups. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. Subsequent alkylation with isopropyl halides introduces the propan-2-yl group. Finally, sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of benzimidazole amines.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can disrupt key biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Hydrogen-Bonding Analysis
The benzenesulfonamide group in the target compound facilitates N–H···O hydrogen bonds, which are critical for crystal packing and stability. In contrast, 2,4-dimethylbenzenesulfonyl derivatives exhibit steric hindrance from methyl groups, reducing hydrogen-bonding efficiency . SHELX software (e.g., SHELXL) has been pivotal in refining such crystal structures, particularly for resolving positional disorder in sulfonamide derivatives .
Research Findings and Implications
- Structural Activity Relationships (SAR) : Position 2 substituents (isopropyl vs. n-butyl) significantly modulate pharmacokinetic properties, while sulfonyl group variations impact target engagement via hydrogen bonding .
- Crystallography : SHELX-based refinements reveal that the target compound’s hydrogen-bonding network is less disordered than dimethylated analogs, suggesting higher crystallographic stability .
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 270.33 g/mol
- CAS Number : 1170525-97-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound modulates receptor functions, influencing physiological responses.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives, including this compound, possess antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Pseudomonas aeruginosa | 32.0 |
These results indicate that the compound exhibits varying degrees of antibacterial efficacy, with the strongest activity against Bacillus subtilis.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungi. The MIC values for common fungal strains are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20.0 |
| Aspergillus niger | 25.0 |
| Fusarium oxysporum | 30.0 |
These findings suggest that this compound could be a candidate for treating fungal infections.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The study reported that this compound exhibited a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with a notable ability to disrupt biofilm formation in Staphylococcus aureus .
Structure-Activity Relationship (SAR) Analysis
Research has focused on the structure-activity relationship (SAR) of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring significantly enhance biological activity. For instance, substituents at the 1-, 2-, and 5-position have been associated with increased potency against various microbial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
